molecular formula C13H21NO5 B2943890 (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol CAS No. 1918293-24-9

(5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol

Cat. No.: B2943890
CAS No.: 1918293-24-9
M. Wt: 271.313
InChI Key: PAPBDQPVTNQBCJ-UHFFFAOYSA-N
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Description

(5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol: is a complex organic compound characterized by its pyridine ring substituted with a methanol group and a long chain of ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Ethoxylation: The pyridine derivative undergoes ethoxylation, where ethoxy groups are introduced sequentially using ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological molecules. Its ethoxy chain can enhance solubility and facilitate cellular uptake.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the pyridine ring and the ethoxy chain can influence the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, while the ethoxy chain can influence the compound’s solubility and distribution within biological systems. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-(2-(2-Ethoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol
  • (5-(2-(2-(2-Propoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol
  • (5-(2-(2-(2-Butoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol

Uniqueness

The uniqueness of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol lies in its specific combination of functional groups. The presence of the methoxy group, along with the extended ethoxy chain, provides distinct chemical and physical properties that can be exploited in various applications. Compared to similar compounds, it may offer better solubility, stability, and reactivity, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

[5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-16-4-5-17-6-7-18-8-9-19-13-3-2-12(11-15)14-10-13/h2-3,10,15H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPBDQPVTNQBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CN=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1918293-24-9
Record name (5-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)pyridin-2-yl)methanol
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